2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is notable for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. Its structure features a pyridine ring substituted with a phenoxy group and a boronate ester, making it a versatile intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
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Borylation Reaction: : The introduction of the boronate ester group is achieved through a borylation reaction. A common method involves the reaction of 2-phenoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
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Purification: : The crude product is purified using techniques such as column chromatography to isolate the desired compound with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of robust catalysts and scalable purification methods ensures the consistent production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
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Suzuki-Miyaura Cross-Coupling: : This is the most prominent reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
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Oxidation: : The boronate ester group can be oxidized to form the corresponding phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
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Substitution: : The phenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, PdCl2(dppf))
Bases: Potassium carbonate, sodium hydroxide, cesium carbonate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), toluene
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling
Phenol Derivatives: Resulting from oxidation of the boronate ester
Substituted Pyridines: From nucleophilic aromatic substitution
Scientific Research Applications
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has diverse applications in scientific research:
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Chemistry: : It is widely used as a building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.
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Biology: : The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
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Medicine: : It serves as an intermediate in the synthesis of drug candidates, especially those targeting specific biological pathways.
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Industry: : The compound is used in the production of materials such as polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The phenoxy group and pyridine ring can also interact with various molecular targets, facilitating further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally related compound with similar reactivity.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in organic synthesis.
Uniqueness
2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a phenoxy group and a pyridine ring, which provide additional sites for functionalization and reactivity. This makes it a versatile intermediate for the synthesis of a wide range of complex molecules.
Properties
IUPAC Name |
2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)13-10-11-15(19-12-13)20-14-8-6-5-7-9-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMABRSOCDYXLIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625077 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-76-2 | |
Record name | 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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